4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
CAS No.:
Cat. No.: VC14522980
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2OS |
|---|---|
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol |
| Standard InChI | InChI=1S/C11H10N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,7,14H,5-6H2 |
| Standard InChI Key | ZAKNXVYBQHMJDW-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC2=NC(=CN21)C3=CC=C(C=C3)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a dihydroimidazo[2,1-b]thiazole ring system with a para-substituted phenol group. The imidazo-thiazole moiety consists of a five-membered imidazole fused to a six-membered thiazole ring, while the phenolic hydroxyl group enhances solubility and potential hydrogen-bonding interactions. The IUPAC name, 4-(2,3-dihydroimidazo[2,1-b][1,thiazol-6-yl)phenol, reflects this arrangement, with the SMILES notation C1CSC2=NC(=CN21)C3=CC=C(C=C3)O providing a precise representation of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenol |
| Canonical SMILES | C1CSC2=NC(=CN21)C3=CC=C(C=C3)O |
| PubChem CID | 700755 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenol typically involves cyclocondensation reactions. A common approach utilizes imidazolidine-2-thione and α-bromoacetophenone derivatives under reflux conditions in polar aprotic solvents like acetonitrile . For example, reacting imidazolidin-2-thione with 4-hydroxybromobenzene yields the target compound through a nucleophilic substitution mechanism, followed by cyclization .
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
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Solvent Choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) improve solubility of intermediates.
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Temperature: Reactions conducted at 80–100°C enhance cyclization efficiency .
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Catalysts: Lewis acids like zinc chloride accelerate ring closure .
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >85% purity, as confirmed by HPLC .
Pharmacological Activities
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
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Antibacterial: MIC values of 15.625–62.5 μg/mL against Escherichia coli and Proteus vulgaris .
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Antifungal: Superior to Furacilin against Candida albicans (MIC = 15.625 μg/mL) .
Table 2: Antimicrobial Activity Profile
Antioxidant Capacity
The compound exhibits radical scavenging activity via single-electron transfer (SET), inhibiting 97% of DPPH radicals at 100 μM . Comparative studies suggest its phenol group donates hydrogen atoms more effectively than methyl or chloro derivatives .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-31G(d) level reveal:
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Electrostatic Potential: The phenolic oxygen exhibits a negative potential (-0.45 eV), facilitating radical interactions .
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity suitable for biological targeting .
Molecular Docking Studies
Docking with human peroxiredoxin 5 (PDB ID: 1HD2) shows strong binding (-9.2 kcal/mol) at the catalytic cysteine site, suggesting a role in oxidative stress modulation .
Comparative Analysis with Structural Analogues
Activity Trends in Imidazo-Thiazole Derivatives
Modifying the aryl substituent significantly impacts bioactivity:
Table 3: Structure-Activity Relationships
| Compound | Substituent | Antimicrobial MIC (μg/mL) | DPPH Inhibition (%) |
|---|---|---|---|
| 4-Chlorophenyl derivative | -Cl | 15.625 | 72 |
| 4-Methoxyphenyl derivative | -OCH₃ | 31.25 | 65 |
| 4-(Phenol) derivative | -OH | 15.625 | 97 |
The phenolic derivative outperforms analogues due to enhanced hydrogen-bonding capacity and redox stability .
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